Head-to-Head Comparison of Lipid Peroxidation Inhibition: Thearubigin IC₅₀ vs. Theaflavins
In a study directly comparing purified tea components, thearubigin (TR) inhibited tert-butyl hydroperoxide-induced lipid peroxidation in rat liver homogenates with an IC₅₀ of 4.95 x 10⁻⁴% (w/v) [1]. Under identical conditions, theaflavin (TF) exhibited an IC₅₀ of 4.88 x 10⁻⁴%, while theaflavin monogallate-A (TFM-A) was slightly more potent at 4.09 x 10⁻⁴% [1].
| Evidence Dimension | Inhibition of lipid peroxidation (IC₅₀, w/v) |
|---|---|
| Target Compound Data | 4.95 x 10⁻⁴% |
| Comparator Or Baseline | Theaflavin (TF): 4.88 x 10⁻⁴%; Theaflavin monogallate-A (TFM-A): 4.09 x 10⁻⁴% |
| Quantified Difference | TR IC₅₀ is ~1.4% higher than TF and ~21% higher than TFM-A |
| Conditions | tert-butyl hydroperoxide-induced lipid peroxidation in rat liver homogenates |
Why This Matters
This data provides a precise, comparative IC₅₀ value for thearubigin, allowing researchers to calculate the exact molar or mass-equivalent needed to achieve a desired level of lipid peroxidation inhibition relative to the more widely studied theaflavin standards.
- [1] Yoshino K, Hara Y, Sano M, Tomita I. Antioxidative effects of black tea theaflavins and thearubigin on lipid peroxidation of rat liver homogenates induced by tert-butyl hydroperoxide. Biol Pharm Bull. 1994;17(1):146-149. doi:10.1248/bpb.17.146 View Source
